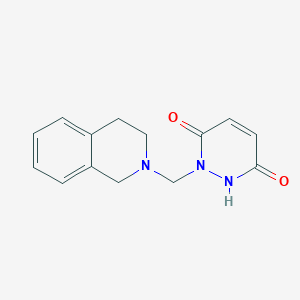
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone is a chemical compound with potential interest in various fields of chemistry and pharmacology. The synthesis and analysis of its structure, as well as its chemical and physical properties, provide valuable insights into its potential applications and behaviors in different chemical environments.
Synthesis Analysis
The synthesis of related pyridazinone derivatives, including methods that could potentially be applied to the synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone, involves multi-step chemical reactions. For example, the synthesis involves steps like furan recyclization reactions to create complex heterocyclic systems or utilizing reactions with secondary amines and formaldehyde to yield N-Mannich bases, which are critical in forming the pyridazinone core structure (Butin et al., 2007); (Mustafa et al., 1964).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their chemical behavior and interactions. The stereochemistry, resulting from asymmetric centers, affects their pharmacological profile and chemical reactivity. Stereoisomers of similar compounds have been synthesized to study their different biological activities, indicating the importance of molecular structure in determining the compound's properties and potential applications (Howson et al., 1988).
Chemical Reactions and Properties
The chemical reactions and properties of pyridazinone derivatives are influenced by their functional groups and molecular framework. For example, the autoxidation of hydrazinylquinolin-2(1H)-ones leads to the formation of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones, showcasing the reactivity of these compounds under oxidative conditions and their potential for creating complex heterocyclic systems (Mostafa et al., 2022).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are pivotal for their application in different fields. These properties are determined by the compound's molecular structure and can be analyzed using various techniques, including IR, NMR, mass spectral data, and X-ray structure analysis, to elucidate the compound's detailed physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential to undergo a range of chemical transformations, are essential for understanding the utility and application of pyridazinone derivatives. Studies on these compounds reveal their versatile chemistry, including their ability to inhibit platelet aggregation and exhibit hypotensive activities, highlighting the significance of their chemical properties in medicinal chemistry (Thyes et al., 1983).
科学的研究の応用
Synthesis and Biological Activity
The synthesis and evaluation of the biological activities of derivatives related to "2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone" have been a subject of interest. For instance, Howson et al. (1988) detailed the synthesis and biological activity of stereoisomers of a compound with both vasodilation and beta-adrenergic antagonist activity, showcasing the diverse pharmacological profiles of each stereoisomer Howson et al., 1988.
Chemical Properties and Tautomerism
Gerega et al. (2007) conducted a study on the oxo-hydroxy tautomerism and phototautomerism of heterocyclic compounds, including derivatives of the "2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone". This research provides insights into the effects of benzene annelation on the stability of oxo and hydroxy tautomers, revealing important links between aromaticity and tautomerism Gerega et al., 2007.
Application in Drug Discovery
Pattison et al. (2009) explored the use of pyridazinone scaffolds for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution. This methodology has potential applications in drug discovery, demonstrating the versatility of pyridazinone derivatives in synthesizing polyfunctional systems Pattison et al., 2009.
Novel Heterocyclic Systems
Butin et al. (2007) reported the synthesis of the novel heterocyclic system "4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one" through acid-catalyzed recyclization, highlighting the potential for creating new molecules with unique properties for further pharmacological exploration Butin et al., 2007.
Aldosterone Synthase Inhibition
Lucas et al. (2011) investigated the structure-activity and structure-selectivity relationships of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives as aldosterone synthase inhibitors. This research provides valuable insights into designing more potent and selective inhibitors for treating conditions like hyperaldosteronism Lucas et al., 2011.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(15-13)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTACTMCEADZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C(=O)C=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-hydroxypyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)
![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)
![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)
![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)